Fipamezole

Catalog No.
S528011
CAS No.
150586-58-6
M.F
C14H15FN2
M. Wt
230.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fipamezole

CAS Number

150586-58-6

Product Name

Fipamezole

IUPAC Name

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

InChI

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)

InChI Key

KXSUAWAUCNFBQJ-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3

Solubility

Soluble in DMSO

Synonyms

Fipamezole; JP-1730; JP 1730; JP1730;

Canonical SMILES

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3

Description

The exact mass of the compound Fipamezole is 230.1219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levodopa-induced Dyskinesias (LID)

Levodopa is highly effective in managing Parkinson's symptoms, but long-term use can lead to a complication called Levodopa-induced Dyskinesias (LID) []. LID manifests as involuntary movements that can be troublesome and reduce the patient's quality of life.

Fipamezole as an α2-Adrenergic Antagonist

Fipamezole works by blocking α2-adrenergic receptors in the brain []. These receptors play a role in regulating dopamine release. By blocking them, fipamezole may help to enhance the effects of levodopa and potentially reduce LID.

Research Findings

Studies in animal models of Parkinson's disease have shown that fipamezole can improve the action of levodopa and reduce dyskinetic movements []. However, clinical trials in humans have yielded mixed results. Some studies have shown promise, suggesting that fipamezole may be able to improve motor function and reduce LID in Parkinson's patients []. However, other studies have not found significant benefits.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

230.1219

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Investigated for use/treatment in parkinson's disease and neurologic disorders.

Other CAS

150586-58-6

Wikipedia

Fipamezole

Dates

Modify: 2023-07-15
1: Pilleri M, Antonini A. Therapeutic strategies to prevent and manage dyskinesias in Parkinson's disease. Expert Opin Drug Saf. 2015 Feb;14(2):281-94. doi: 10.1517/14740338.2015.988137. Epub 2014 Dec 6. Review. PubMed PMID: 25483147.
2: Pytka K, Zygmunt M, Filipek B. [Pharmacotherapy of Parkinson's disease: progress or regress?]. Postepy Hig Med Dosw (Online). 2013 Jul 24;67:700-8. Review. Polish. PubMed PMID: 24018435.
3: Fox SH. Non-dopaminergic treatments for motor control in Parkinson's disease. Drugs. 2013 Sep;73(13):1405-15. doi: 10.1007/s40265-013-0105-4. Review. Erratum in: Drugs. 2014 Jul;74(11):1305. PubMed PMID: 23917951.
4: Perez-Lloret S, Rey MV, Pavy-Le Traon A, Rascol O. Emerging drugs for autonomic dysfunction in Parkinson's disease. Expert Opin Emerg Drugs. 2013 Mar;18(1):39-53. doi: 10.1517/14728214.2013.766168. Epub 2013 Feb 1. Review. PubMed PMID: 23373820.
5: Lewitt PA, Hauser RA, Lu M, Nicholas AP, Weiner W, Coppard N, Leinonen M, Savola JM. Randomized clinical trial of fipamezole for dyskinesia in Parkinson disease (FJORD study). Neurology. 2012 Jul 10;79(2):163-9. doi: 10.1212/WNL.0b013e31825f0451. Epub 2012 Jun 27. PubMed PMID: 22744665.
6: Hauser RA. Future treatments for Parkinson's disease: surfing the PD pipeline. Int J Neurosci. 2011;121 Suppl 2:53-62. doi: 10.3109/00207454.2011.620195. Review. PubMed PMID: 22035030.
7: Johnston TH, Fox SH, Piggott MJ, Savola JM, Brotchie JM. The α₂ adrenergic antagonist fipamezole improves quality of levodopa action in Parkinsonian primates. Mov Disord. 2010 Oct 15;25(13):2084-93. doi: 10.1002/mds.23172. PubMed PMID: 20824735.
8: Santhera licenses novel dyskinesia therapy to Biovail. Nat Rev Drug Discov. 2009 Oct;8(10):762. doi: 10.1038/nrd3009. PubMed PMID: 19794436.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Oct;28(8):533-91. PubMed PMID: 17136234.
10: Fox SH, Lang AE, Brotchie JM. Translation of nondopaminergic treatments for levodopa-induced dyskinesia from MPTP-lesioned nonhuman primates to phase IIa clinical studies: keys to success and roads to failure. Mov Disord. 2006 Oct;21(10):1578-94. Review. PubMed PMID: 16874752.
11: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067.
12: Savola JM, Hill M, Engstrom M, Merivuori H, Wurster S, McGuire SG, Fox SH, Crossman AR, Brotchie JM. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease. Mov Disord. 2003 Aug;18(8):872-83. PubMed PMID: 12889076.
13: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jun;25(5):387-408. PubMed PMID: 12851663.

Explore Compound Types